Product packaging for 1,1-Dichloro-2-propylcyclopropane(Cat. No.:CAS No. 15997-08-7)

1,1-Dichloro-2-propylcyclopropane

Cat. No.: B14148861
CAS No.: 15997-08-7
M. Wt: 153.05 g/mol
InChI Key: UKPAAUBRDPZZDQ-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-propylcyclopropane is a chemical reagent of significant interest in advanced organic synthesis and methodological research. Its core research value lies in its role as a key precursor in rearrangement reactions, particularly as a vinylcyclopropane derivative. Such compounds are historically important and actively studied for their ability to undergo thermal ring-expansion reactions to form cyclopentene structures, a transformation that serves as a powerful tool for constructing five-membered carbocycles found in complex natural products . The presence of both the cyclopropane ring and dichloro substituents makes this compound a versatile and reactive scaffold for developing new synthetic pathways. This compound is intended for use in industrial and scientific research applications only . It is strictly for laboratory use and must not be used for diagnostic, therapeutic, or personal purposes. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling. Recommended storage is in a tightly closed container in a dry, cool, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2 B14148861 1,1-Dichloro-2-propylcyclopropane CAS No. 15997-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15997-08-7

Molecular Formula

C6H10Cl2

Molecular Weight

153.05 g/mol

IUPAC Name

1,1-dichloro-2-propylcyclopropane

InChI

InChI=1S/C6H10Cl2/c1-2-3-5-4-6(5,7)8/h5H,2-4H2,1H3

InChI Key

UKPAAUBRDPZZDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1(Cl)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dichloro 2 Propylcyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

¹H NMR Spectroscopy for Proton Environment and Coupling Analysis

No experimental ¹H NMR data for 1,1-dichloro-2-propylcyclopropane, including chemical shifts and coupling constants for the cyclopropyl (B3062369) and propyl protons, could be located.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Specific ¹³C NMR chemical shift values for the carbon atoms of the cyclopropane (B1198618) ring and the propyl substituent are not available in the searched literature.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry Assignment

Information regarding NOESY correlations, which would be crucial for determining the spatial proximity of protons and thus the relative stereochemistry of the propyl group in relation to the dichlorinated carbon, is absent from public databases.

Identification and Differentiation of Diastereoisomers via NMR

Without access to NMR data, a discussion on the identification and differentiation of potential diastereoisomers of this compound cannot be conducted.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

No mass spectra for this compound were found, preventing the confirmation of its molecular weight and the analysis of its characteristic fragmentation patterns under mass spectrometric conditions.

X-ray Diffraction (XRD) for Confirmation of Absolute Stereochemistry and Crystal Structure

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Therefore, no information on its crystal lattice, unit cell parameters, or the definitive absolute stereochemistry of its chiral center is available.

Other Advanced Spectroscopic Techniques in Cyclopropane Research (e.g., EPR for Conformational Dynamics, Rotational Spectroscopy)

Advanced spectroscopic techniques offer unparalleled insights into the subtle structural and dynamic properties of molecules. For a substituted cyclopropane like this compound, these methods could reveal crucial information about the interplay between the rigid cyclopropane ring and its flexible propyl substituent, as well as the electronic effects of the halogen atoms.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons. youtube.com While this compound is a diamagnetic species and does not inherently possess unpaired electrons, EPR can still be employed to study its conformational dynamics through several approaches.

One common method involves the generation of a radical cation of the molecule. researchgate.net Gamma irradiation of a dilute solution of the parent compound in a suitable matrix at low temperatures can lead to the formation of the corresponding radical cation, which can then be studied by EPR. researchgate.net The hyperfine couplings observed in the EPR spectrum provide information about the distribution of the unpaired electron's spin density within the molecule, which is sensitive to its conformation.

Alternatively, site-directed spin labeling (SDSL) could be utilized. This would involve chemically modifying the propyl chain with a stable nitroxide spin label. Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron-Nuclear Double Resonance (ENDOR), could then be used to measure distances between the spin label and specific nuclei (e.g., the chlorine atoms or protons on the cyclopropane ring). nih.gov These distance measurements would provide direct insight into the preferred conformations of the propyl group relative to the cyclopropane ring.

Hypothetical EPR Data for a Spin-Labeled this compound Analog:

To illustrate the potential of this technique, the following table presents hypothetical data that could be obtained from a DEER experiment on a spin-labeled analog of this compound.

ParameterHypothetical ValueInformation Gleaned
Spin Label to Chlorine-1 Distance5.2 ÅProvides a specific distance constraint for one conformer.
Spin Label to Chlorine-2 Distance6.8 ÅOffers another distance constraint, helping to define the spatial arrangement of the propyl chain.
Distance Distribution Width1.5 ÅA broader distribution would indicate significant conformational flexibility of the propyl group.

Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally precise tool for determining the gas-phase structure of molecules. wikipedia.orgfiveable.me By measuring the absorption of microwave radiation, which induces transitions between quantized rotational states, the moments of inertia of a molecule can be determined with high accuracy. wikipedia.org From these moments of inertia, it is possible to calculate bond lengths and bond angles with a precision that often surpasses other methods. fiveable.me

For a molecule like this compound, which possesses a permanent dipole moment due to the electronegative chlorine atoms, rotational spectroscopy would be an ideal method for its structural characterization. nsf.govresearchgate.net The analysis of the rotational spectra of different isotopologues (e.g., containing ¹³C or ³⁷Cl) would allow for the precise determination of the coordinates of each atom in the molecule. illinois.edu

This technique would be invaluable for understanding the subtle structural perturbations caused by the substituents on the cyclopropane ring. For instance, it could definitively answer how the C-C bond lengths within the cyclopropane ring are affected by the presence of the gem-dichloro and propyl groups.

Hypothetical Rotational Constants and Structural Parameters for this compound:

The following table showcases the type of data that would be obtained from a rotational spectroscopy study.

ParameterHypothetical ValueSignificance
Rotational Constant A3450.12 MHzRelated to the moment of inertia about the principal 'a' axis.
Rotational Constant B1820.45 MHzRelated to the moment of inertia about the principal 'b' axis.
Rotational Constant C1510.78 MHzRelated to the moment of inertia about the principal 'c' axis.
C1-C2 Bond Length1.515 ÅProvides precise information on the cyclopropane ring geometry.
C-Cl Bond Length1.760 ÅReveals the influence of the cyclopropane ring on the carbon-chlorine bond.
C-C-C Bond Angle60.5°Quantifies the deviation from a perfect equilateral triangle in the cyclopropane ring.

Computational and Theoretical Investigations of 1,1 Dichloro 2 Propylcyclopropane Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of organic reactions, providing detailed insights into the electronic structure and energetics of reactants, transition states, and products. mdpi.commdpi.com By solving the Kohn–Sham equations, DFT can accurately model molecular orbital interactions and predict reaction pathways. mdpi.com This approach is particularly valuable for complex systems like substituted cyclopropanes, where ring strain and substituent effects dictate reactivity. The application of DFT allows for the elucidation of reaction mechanisms, such as concerted versus stepwise pathways, and provides a quantitative understanding of factors controlling reaction outcomes. mdpi.comumn.edu

A cornerstone of computational reaction analysis is the location of transition states (TS) and the calculation of their associated activation energies (Ea). DFT methods are widely employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. rsc.org The transition state represents the maximum energy point along this path, and its geometry provides a snapshot of the bond-forming and bond-breaking processes.

For reactions involving 1,1-dichloro-2-propylcyclopropane, such as ring-opening or cycloadditions, DFT calculations can distinguish between different proposed mechanisms. For instance, in a hypothetical reaction, a concerted pathway would be characterized by a single transition state, whereas a stepwise mechanism involving a diradical or zwitterionic intermediate would feature multiple transition states and intermediates. mdpi.comresearchgate.net The calculated activation energy—the energy difference between the reactants and the transition state—is a critical parameter for predicting reaction rates. Lower activation barriers correspond to faster reactions. researchgate.net Computational studies on related systems have shown that DFT can predict activation barriers with a high degree of accuracy, often within a few kcal/mol of experimental values, thereby guiding the design of more efficient synthetic routes. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway

SpeciesRelative Energy (kcal/mol)Key Geometric Features
Reactants (this compound + Reagent)0.0Ground state geometry
Transition State (TS1)+25.4Elongated C-C bond in the cyclopropane (B1198618) ring; partial bond formation with the reagent
Intermediate (INT1)+5.2Fully broken C-C bond; formation of a new covalent bond
Transition State (TS2)+15.8Rotational barrier or subsequent reaction step
Products-10.7Final stable product geometry

Note: This table is illustrative and does not represent experimental data for a specific reaction.

Many reactions involving substituted cyclopropanes can yield multiple isomers. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity refers to the preference for one stereoisomer. DFT calculations are instrumental in predicting and rationalizing these selectivities. researchgate.netrsc.org By calculating the activation energies for all possible pathways leading to different regioisomeric or stereoisomeric products, the kinetically favored product can be identified as the one formed via the lowest energy transition state. researchgate.net

In the context of this compound, the unsymmetrical substitution pattern (dichloro on C1, propyl on C2) makes regioselectivity a key consideration in reactions such as additions or metal-catalyzed cross-couplings. Computational models can analyze how the electronic and steric effects of the chlorine and propyl substituents direct the approaching reagent to a specific site. researchgate.net For example, DFT can determine whether a reaction is more likely to occur at the C1-C2 bond or the C2-C3 bond of the cyclopropane ring. These predictions are crucial for synthetic planning, enabling chemists to select conditions that favor the desired isomer. rsc.org

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. MEDT posits that the flow of electron density, driven by the electrophilic and nucleophilic character of the reactants, governs the feasibility and outcome of a reaction. researchgate.net

For a polar molecule like this compound, which possesses electron-withdrawing chlorine atoms and an electron-donating propyl group, MEDT can provide profound insights. The theory utilizes conceptual DFT tools, such as the electrophilicity and nucleophilicity indices, to quantify the electron-accepting and electron-donating capabilities of different sites within the molecule. In a potential cycloaddition reaction, MEDT analysis would focus on the electron density transfer between the cyclopropane derivative and the reacting partner at the transition state. An analysis of the bonding evolution theory (BET) within the MEDT framework can pinpoint the exact sequence of bond formation and breaking, clarifying whether the mechanism is synchronous or asynchronous. researchgate.net This approach moves beyond simple orbital models to provide a more complete picture of the electronic events that drive the chemical transformation.

Electronic Structure and Chemical Bonding in Cyclopropane Derivatives

The chemical properties of cyclopropane and its derivatives are dominated by the consequences of their unique triangular geometry. The enforced 60° internuclear bond angles are a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to substantial ring strain (approximately 27.5 kcal/mol). youtube.commasterorganicchemistry.com This strain is not only due to non-ideal angles but also torsional strain from the eclipsed conformation of the hydrogen atoms. masterorganicchemistry.comwikipedia.org This inherent strain results in unusual bonding and reactivity, often described as having partial double-bond character. youtube.com

Two primary models have been developed to describe the unique electronic structure of the cyclopropane ring: the Coulson-Moffitt (bent-bond) model and the Walsh model.

Bent-Bond (Coulson-Moffitt) Model : This model maintains the concept of sp³ hybridization but proposes that in order to form the three-membered ring, the hybrid orbitals involved in the C-C bonds are bent outwards from the internuclear axis. researchgate.netresearchgate.net This outward curvature, which gives rise to the term "banana bonds," allows for better overlap than a direct head-on arrangement would permit, given the 60° geometric constraint. wikipedia.orgnih.gov The inter-orbital angle in this model is calculated to be approximately 104°, which reduces angle strain at the expense of less effective orbital overlap compared to a normal alkane C-C bond. nih.gov This weakening of the C-C bonds explains the higher reactivity of cyclopropane. masterorganicchemistry.com

Walsh Model : This model takes a different approach, utilizing molecular orbital theory. It assumes that the carbon atoms are sp² hybridized. youtube.combluffton.edu Each carbon uses two sp² orbitals to form C-H bonds and one to form a C-C bond directed towards the center of the ring. The three inwardly directed sp² orbitals combine to form one low-energy bonding molecular orbital. The remaining p-orbitals on each carbon, which are perpendicular to the plane of the ring, combine to form a set of molecular orbitals that resemble the π-system of an aromatic compound. youtube.comresearchgate.net This model successfully explains the partial π-character of cyclopropane and its ability to conjugate with adjacent p-orbitals, carbocations, and radicals. bluffton.edu

Table 2: Comparison of Cyclopropane Bonding Models

FeatureBent-Bond (Coulson-Moffitt) ModelWalsh Model
Hybridization sp³ hybridized carbons. researchgate.netsp² hybridized carbons. youtube.com
C-C Bonds Formed from the overlap of outwardly bent sp³ orbitals ("banana bonds"). wikipedia.orgresearchgate.netA framework of three C-C sigma bonds is formed from sp² orbitals, with a set of three molecular orbitals derived from p-orbitals. youtube.com
Key Insight Explains the high ring strain and weakened C-C bonds through poor orbital overlap. masterorganicchemistry.comExplains the double-bond character and conjugative properties of the ring. bluffton.edu
Representation Valence bond approach. researchgate.netMolecular orbital approach. slideshare.net

The electron density in cyclopropane derivatives is distinctly different from that in acyclic alkanes. The bent C-C bonds result in an accumulation of electron density outside the direct line connecting the carbon nuclei. researchgate.net This exposed electron density is responsible for many of the characteristic reactions of cyclopropanes, which often behave like alkenes. youtube.com

In this compound, the substituents significantly modulate this electron density distribution.

Dichloro- Substituents : The two electronegative chlorine atoms at the C1 position withdraw electron density from the cyclopropane ring through an inductive effect. This polarization reduces the electron density in the adjacent C-C bonds.

Propyl- Substituent : The propyl group at the C2 position is a weak electron-donating group through hyperconjugation and induction, slightly increasing the electron density in its vicinity.

This push-pull electronic effect creates a complex electron density landscape. Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to precisely map this distribution. researchgate.netrsc.orgnih.gov NBO analysis on substituted cyclopropanes reveals that the C-C bonds possess extra p-character, confirming their weakness and π-like nature. researchgate.net Orbital interaction analysis can further elucidate how the orbitals of the cyclopropane ring interact with the substituents. For instance, the interaction between the Walsh orbitals of the ring and the orbitals of the propyl group or the lone pairs of the chlorine atoms can be computationally modeled to understand the molecule's conformational preferences and reactivity. chemrxiv.org

Investigation of Halogen Substituent Effects on Ring Bond Length Asymmetry

The substitution of hydrogen atoms with halogens on a cyclopropane ring introduces significant geometric perturbations, leading to an asymmetrical distortion of the three-membered ring. In the case of this compound, the two chlorine atoms at the C1 position are σ-acceptor substituents, meaning they are electronegative and withdraw electron density from the ring. researchgate.net

Computational studies and experimental data from related halogenated cyclopropanes reveal a consistent pattern:

Vicinal Bond Shortening: The carbon-carbon bonds adjacent to the halogen-bearing carbon atom (C1-C2 and C1-C3) are shortened relative to the C-C bonds in an unsubstituted cyclopropane. acs.org This is attributed to the withdrawal of electron density by the electronegative chlorine atoms.

Distal Bond Lengthening: The carbon-carbon bond opposite the site of substitution (C2-C3) is elongated. researchgate.netacs.org This weakening of the distal bond is a direct consequence of the strengthening of the vicinal bonds.

This phenomenon of bond length asymmetry is a critical factor in determining the molecule's reactivity, particularly in ring-opening reactions, where the elongated distal bond is often the first to break. researchgate.net

Table 1: Halogen Substituent Effects on Cyclopropane Ring Geometry

Bond LocationSubstituent TypeEffect on Bond LengthRationale
Vicinal (Adjacent to Substituent) σ-acceptor (e.g., -Cl, -F)ShorteningIncreased s-character; electron withdrawal by electronegative substituent. researchgate.netacs.org
Distal (Opposite from Substituent) σ-acceptor (e.g., -Cl, -F)LengtheningRehybridization and conservation of bond path lengths. researchgate.netacs.org
Vicinal (Adjacent to Substituent) σ-donor (e.g., -SiMe3)LengtheningElectron donation to the ring. researchgate.net
Distal (Opposite from Substituent) σ-donor (e.g., -SiMe3)ShorteningConsequential rehybridization. researchgate.net

Ring Strain Energy (RSE) Calculations and Their Correlation with Reactivity

Cyclopropane possesses a significant amount of inherent ring strain, estimated to be around 27-29 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high strain arises from two primary sources:

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbon atoms. masterorganicchemistry.com

Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in a fully eclipsed conformation, leading to repulsive interactions. masterorganicchemistry.comlibretexts.org

Table 2: Comparative Ring Strain Energies of Cycloalkanes

CycloalkaneRing SizeRing Strain Energy (kcal/mol)Key Strain Factors
Cyclopropane 3~27.6 - 29 wikipedia.orgmasterorganicchemistry.comSevere Angle Strain, Torsional Strain masterorganicchemistry.com
Cyclobutane 4~26.3 masterorganicchemistry.comSignificant Angle Strain, some Torsional Strain libretexts.org
Cyclopentane (B165970) 5~6.2 libretexts.orgPrimarily Torsional Strain (adopts puckered conformations) libretexts.org
Cyclohexane 6~0 (in chair form) wikipedia.orgVirtually strain-free due to ideal bond angles in chair conformation wikipedia.org

Conformational Analysis and Dynamics via Advanced Computational Methods

The conformational landscape of this compound is primarily defined by the rotation of the propyl group around the C2-C(propyl) bond. Advanced computational methods, such as ab initio calculations and density functional theory (DFT), are employed to map the potential energy surface associated with this rotation.

The analysis focuses on identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them. For the propyl group, different staggered and eclipsed orientations relative to the cyclopropane ring will have distinct energies. These calculations can reveal the most stable conformation and the energy barriers to rotation between different conformers. Studies on similar polysubstituted cyclopropanes have utilized methods like the G4 composite method to accurately calculate the energetics of various conformations. acs.org This information is crucial for understanding the molecule's average structure and how its shape influences its interactions and reactivity.

Theoretical Models for Force-Rate Relationships and Mechanochemical Coupling

Mechanochemistry explores how externally applied mechanical forces can influence chemical reactions. For cyclopropane systems, theoretical models have been developed to understand how pulling forces can trigger and control ring-opening reactions. researchgate.net

Recent computational research on gem-dihalocyclopropanes, which are close analogs of this compound, has shown that mechanical forces can fundamentally alter the reaction energy landscape. researchgate.net A key concept is the force-transformed potential energy surface. Theoretical models demonstrate that applying an external force can lower activation barriers and even change the nature of the reaction pathway. researchgate.netrsc.org

For instance, in the thermal ring-opening of a substituted cyclopropane, there might be two distinct transition states leading to different products (e.g., conrotatory vs. disrotatory opening). Theoretical investigations have shown that above a certain critical force, these two separate transition states can merge into a single transition state. researchgate.net This force-induced catastrophe fundamentally changes the reaction's selectivity, demonstrating that mechanical force is not just an accelerator but a controller of chemical reaction pathways. researchgate.net These models provide a framework for understanding how mechanical stress can be precisely coupled to chemical transformations at the molecular level. rsc.orgnih.gov

Strategic Applications of 1,1 Dichloro 2 Propylcyclopropane in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

1,1-Dichloro-2-propylcyclopropane serves as a foundational unit in the synthesis of more intricate molecular structures. The presence of the two chlorine atoms activates the cyclopropane (B1198618) ring for various nucleophilic substitution and ring-opening reactions, making it a potent precursor for a wide array of functionalized compounds. nih.govnih.gov Organic chemists utilize these building blocks to introduce the rigid cyclopropyl (B3062369) motif into larger molecules or to exploit the ring strain for subsequent, more complex rearrangements. researchgate.netresearchgate.net

The reactivity of the gem-dichlorocyclopropyl group allows for its conversion into other functional groups, thereby expanding its synthetic utility. For instance, these compounds can undergo reduction to form monochlorinated or non-halogenated cyclopropanes, or they can be transformed into cyclopropanones and cyclopropenones. This versatility enables chemists to design synthetic routes that leverage the unique stereochemical and conformational properties of the three-membered ring to build complex, multi-cyclic systems. The propyl group, while seemingly simple, provides a lipophilic chain and can influence the stereochemical outcome of reactions at the cyclopropane core.

Precursors for Synthetically Challenging Ring Systems

The inherent ring strain and unique electronic nature of this compound make it an ideal starting point for the synthesis of various carbocyclic and heterocyclic ring systems that are otherwise difficult to access.

A primary application of this compound is its role as a precursor to other substituted cyclopropanes. The two chlorine atoms can be selectively or fully reduced under specific reaction conditions. For example, treatment with reducing agents like sodium in liquid ammonia (B1221849) or tributyltin hydride can lead to the formation of 1-chloro-2-propylcyclopropane or propylcyclopropane, respectively. nih.gov This stepwise reduction allows for the controlled introduction of different substituents.

Furthermore, the chlorine atoms can be displaced by various nucleophiles, leading to a diverse range of functionalized cyclopropanes. While direct substitution on the dichlorocyclopropane ring can be challenging, transformations of derivatives are common. For example, reaction with thiolates can lead to the substitution of a side-chain chlorine atom, which can then be used for further functionalization. researchgate.net These reactions provide access to cyclopropane derivatives with tailored electronic and steric properties, essential for their application in medicinal chemistry and materials science. semanticscholar.orgnih.gov

Table 1: Synthesis of Functionalized Cyclopropanes

Starting MaterialReagent(s)ProductApplication
This compoundReducing Agent (e.g., Na/NH₃)1-Chloro-2-propylcyclopropane nih.govPrecursor for further substitution
This compoundStrong Reducing AgentPropylcyclopropaneIntroduction of a simple alkylcyclopropane motif
Derivatives of DichlorocyclopropanesNucleophiles (e.g., Thiolates)Substituted Cyclopropyl Sulfides researchgate.netBuilding blocks for sulfur-containing compounds

A key transformation of dichlorocyclopropanes involves their ring expansion to form five-membered rings. This is often achieved through the thermal or Lewis acid-catalyzed rearrangement of vinylcyclopropane (B126155) derivatives. For instance, 1,1-dichloro-2-vinylcyclopropane, a related structure, can undergo a vinylcyclopropane-cyclopentene rearrangement. sigmaaldrich.com By analogy, derivatives of this compound can be elaborated to install a vinyl group, which then facilitates a ring expansion to a substituted cyclopentene. organic-chemistry.org

The synthesis of cyclopentenones, an important structural motif in many natural products, can also be achieved from dichlorocyclopropane precursors. wikipedia.org One established method involves the hydrolysis of a 1,1-dichloro-2-alkenylcyclopropane, which rearranges to form a 2-cyclopentenone. This strategy leverages the release of ring strain to drive the formation of the larger, more stable five-membered ring.

The strained nature of the 1,1-dichlorocyclopropane (B3049490) unit can be harnessed to construct complex bridged and polycyclic frameworks. Intramolecular reactions, where a side chain attached to the cyclopropane ring reacts with the three-membered ring, are a powerful tool for this purpose. For example, an appropriately positioned nucleophilic group on the propyl chain or a substituent derived from it could attack one of the chlorinated carbons, leading to the formation of a bicyclic system.

Additionally, dichlorocyclopropanes can participate in cycloaddition reactions. While the parent compound is not a typical diene or dienophile, its derivatives can be designed to undergo such reactions. For instance, a derivative containing a diene moiety could undergo an intramolecular Diels-Alder reaction, using the cyclopropane to control the stereochemistry and conformation of the resulting polycyclic product. These strategies are crucial in the synthesis of complex natural products and other architecturally challenging molecules. nih.gov

1,1-Dichlorocyclopropanes are valuable precursors for a variety of heterocyclic compounds. rsc.org Ring-opening or ring-expansion reactions in the presence of heteroatomic nucleophiles can lead to the formation of five-, six-, or even larger-membered heterocycles. For example, reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane (B12119421) with carbanions derived from phenylacetonitriles can lead to substituted methylenecyclopropanes or other chain-substituted products. rsc.org

The reaction with S-nucleophiles, such as thiolates, can produce 2,2-dichlorocyclopropylmethyl sulfides. researchgate.net These sulfur-containing compounds can then be further manipulated. For instance, oxidation of the sulfide (B99878) to a sulfone increases its reactivity and can facilitate subsequent rearrangements or cyclizations to form sulfur-containing heterocycles. Similarly, reactions with nitrogen nucleophiles like amines or amidines can lead to nitrogen-containing heterocyclic systems. goettingen-research-online.de

Table 2: Heterocyclic Systems Derived from Dichlorocyclopropane Precursors

Nucleophile TypeIntermediate ProductFinal Heterocycle Class (Example)
Carbon (e.g., Phenylacetonitrile carbanion) rsc.orgSubstituted methylenecyclopropanesN/A (Carbocyclic)
Sulfur (e.g., Thiolates) researchgate.netDichlorocyclopropylmethyl sulfidesSulfur-containing heterocycles
Nitrogen (e.g., Amidines) goettingen-research-online.deN-Substituted cyclopropyl derivativesNitrogen-containing heterocycles (e.g., Imidazoles)

Intermediates in Total Synthesis of Natural Products

The cyclopropane motif is a structural feature in a wide range of natural products, including terpenes, alkaloids, and fatty acids. bohrium.commarquette.edu The unique conformational constraints and biological activities associated with this three-membered ring have made it an attractive target for synthetic chemists. nih.govrsc.org Dichlorocyclopropanes, such as this compound, serve as key intermediates in the synthesis of these complex molecules. marquette.edu

The synthetic utility of these building blocks lies in their ability to be converted into more complex, stereochemically defined cyclopropane derivatives. For example, the synthesis of certain marine-derived natural products or pheromones containing a cyclopropane ring can employ a dichlorocyclopropane as a starting point. The chlorine atoms facilitate transformations that build up the carbon skeleton and introduce the necessary functional groups with high stereocontrol. The development of methods for the asymmetric synthesis and transformation of these cyclopropane units is a significant area of research, enabling access to chiral natural products and their analogues. nih.gov While a direct synthesis of a major natural product using this compound may not be widely documented, its role as a representative of the class of dichlorocyclopropanes used in these synthetic endeavors is clear. bohrium.comsci-hub.se

Generation of Reactive Intermediates for Downstream Transformations

The reactivity of this compound is dominated by the facile generation of several types of reactive intermediates, including carbenes, radicals, and cyclopropyl cations. The specific intermediate formed is highly dependent on the reaction conditions and reagents employed.

Carbenes: Treatment of gem-dichlorocyclopropanes with organolithium reagents, such as methyllithium (B1224462) or butyllithium, at low temperatures is a well-established method for the generation of cyclopropylidenes, a type of carbene. In the case of this compound, this would lead to the formation of 2-propylcyclopropylidene. This intermediate can then undergo a variety of transformations, including insertion into C-H bonds or addition to alkenes to form spiropentanes. A significant reaction pathway for such carbenoids is the ring-opening to form allenes. For instance, the treatment of dichlorocyclopropane derivatives of fatty esters with t-butyllithium has been shown to yield the corresponding allenic fatty acids. nih.gov

Radicals: The generation of cyclopropyl radicals from this compound can be initiated through radical-induced reduction of one of the C-Cl bonds. This can be achieved using radical initiators such as AIBN in the presence of a hydrogen donor like tributyltin hydride. The resulting 1-chloro-2-propylcyclopropyl radical can participate in various radical-mediated processes. Ring-opening of cyclopropylcarbinyl-type radicals is a well-known process, and while less common for the cyclopropyl radical itself, it can occur under certain conditions, leading to linear alkyl radicals.

Cyclopropyl Cations: The formation of a 1-chloro-2-propylcyclopropyl cation can be induced by the action of Lewis acids. The high ring strain of the cyclopropane ring can facilitate ring-opening of this cationic intermediate to form a more stable allylic cation. This reactivity is the basis for various ring-opening functionalization reactions.

Development of Novel Synthetic Methodologies

The ability of this compound to generate reactive intermediates has led to its use in the development of novel synthetic methodologies, including formal cycloadditions and ring-opening functionalizations.

Formal Cycloadditions: Donor-acceptor (D-A) cyclopropanes are known to participate in a variety of formal cycloaddition reactions. nih.gov While this compound itself is not a classic D-A cyclopropane, its derivatives can be engineered to participate in such reactions. For example, the introduction of an electron-donating or -withdrawing group elsewhere in the molecule could enable its participation in Lewis acid-catalyzed [3+2] or [3+3] cycloadditions with various dipolarophiles or dienes. The development of such methodologies would provide access to complex polycyclic systems. Research on gem-difluorocyclopropane diesters, which act as unconventional donor-acceptor cyclopropanes, highlights the potential for dihalocyclopropanes to engage in formal cycloadditions. rsc.org

Ring-Opening Functionalizations: The ring strain inherent in the cyclopropane ring of this compound makes it susceptible to ring-opening reactions, which can be coupled with the introduction of new functional groups. These transformations can be initiated by various reagents, leading to a diverse array of products.

One of the most synthetically useful ring-opening reactions of gem-dichlorocyclopropanes is their conversion to allenes. This is typically achieved by treatment with an organolithium reagent, as mentioned earlier. The reaction proceeds through a cyclopropylidene intermediate which undergoes electrocyclic ring-opening.

Another important class of ring-opening functionalizations involves the reaction with electrophilic reagents. acs.org For instance, under thermal or Lewis acidic conditions, this compound can undergo ring-opening to form allyl derivatives or dienes. The specific outcome is often dependent on the substitution pattern and the reaction conditions. Gold-catalyzed ring-opening reactions have also been developed for other substituted cyclopropanes, suggesting a potential avenue for the development of new reactions for this compound. rsc.org

The following table summarizes some of the key transformations of gem-dichlorocyclopropanes, which are analogous to the expected reactivity of this compound.

Reagent(s)Intermediate TypeProduct TypeReference
Organolithium (e.g., t-BuLi)Carbene (Cyclopropylidene)Allene nih.gov
Lewis Acid (e.g., Ag⁺)CationAllyl derivatives, Dienes acs.org
Phenols, Alcohols, Thiophenols (with base)Nucleophilic Substitution2-(Aryloxymethyl)-1,1-dichlorocyclopropanes researchgate.net
Phenylacetonitriles (with base)Nucleophilic Substitution/Rearrangement1,2-disubstituted methylenecyclopropanes rsc.org

These examples underscore the potential of this compound as a versatile synthon for the construction of complex molecular architectures.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions

The primary and most established method for the synthesis of 1,1-dichloro-2-propylcyclopropane involves the [2+1] cycloaddition of dichlorocarbene (B158193) to an alkene. Dichlorocarbene (:CCl₂) is a highly reactive intermediate that is typically generated in situ. The most common laboratory-scale synthesis utilizes the reaction of chloroform (B151607) with a strong base in a biphasic system, often facilitated by a phase-transfer catalyst.

In this reaction, 1-pentene (B89616) serves as the alkene substrate. The dichlorocarbene, once formed, adds across the double bond of 1-pentene to yield the target molecule, this compound. guidechem.com The kinetics and efficiency of such dichlorocyclopropanation reactions have been studied, highlighting the importance of factors like agitation speed, the choice of catalyst, and reactant concentrations for optimizing yield and minimizing the formation of polymeric byproducts. researchgate.net

Reaction Step Reactants/Reagents Product Reaction Type
Dichlorocarbene GenerationChloroform (CHCl₃), Sodium Hydroxide (B78521) (NaOH)Dichlorocarbene (:CCl₂)α-elimination
Cycloaddition1-Pentene, Dichlorocarbene (:CCl₂)This compound[2+1] Cycloaddition
Overall Transformation 1-Pentene, Chloroform, Base This compound Dichlorocyclopropanation

Identification of Unexplored Reactivity Pathways and Emerging Synthetic Opportunities

While the synthesis of this compound is straightforward, its subsequent reactivity remains largely underexplored in dedicated studies. The inherent ring strain and the presence of the dichloro-geminal group suggest numerous potential reaction pathways that could provide access to a variety of functionalized molecules. rsc.orgresearchgate.net

One major area of opportunity lies in the selective reduction of the carbon-chlorine bonds. Stepwise reduction could afford 1-chloro-2-propylcyclopropane nih.gov and subsequently 2-propylcyclopropane, providing a route to these less common substituted cyclopropanes.

Furthermore, the reactivity of related gem-dichlorocyclopropanes suggests potential for ring-opening reactions. These transformations are driven by the release of ring strain and can be initiated by thermal, photochemical, or chemical means. researchgate.netthieme-connect.com For instance, the reaction of a similar compound, 1,1-dichloro-2-(chloromethyl)cyclopropane (B12119421), with carbanions has been shown to produce methylenecyclopropane (B1220202) derivatives. rsc.org This suggests an unexplored pathway where this compound could react with various nucleophiles, potentially leading to ring-opened products or substituted cyclopropanes, representing a significant synthetic opportunity. The field of strain-driven, radical formal cycloadditions is also experiencing a surge, offering another avenue for investigation where the strained ring undergoes homolytic opening to form versatile intermediates. nih.govnih.gov

Advancements in Computational Modeling for Predictive Organic Synthesis

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding synthetic efforts. mit.edu For a molecule like this compound, computational modeling can provide significant insights where experimental data is lacking. Techniques such as Density Functional Theory (DFT) can be used to calculate molecular properties and model reaction pathways. mdpi.com

Studies on related gem-dichlorocyclopropanes have successfully used computational models to understand the geometries of transition states and reaction energetics, for example, in mechanically induced ring-opening reactions. thieme-connect.com Similar approaches could be applied to this compound to:

Predict Reaction Outcomes: Model the reaction with different nucleophiles or under radical conditions to predict whether ring-opening or substitution is more favorable.

Analyze Reaction Mechanisms: Calculate the activation energies for various potential pathways, such as the concerted disrotatory ring-opening versus a stepwise process. thieme-connect.com

Understand Electronic Structure: Analyze how the propyl group and gem-dichloro substituents influence the electron density and bond strengths within the cyclopropane (B1198618) ring, affecting its reactivity. rsc.org

The development of predictive computational models for this and other strained ring systems could accelerate the discovery of new reactions by allowing researchers to screen potential substrates and conditions in silico before undertaking extensive laboratory work. mit.edu

Computational Method Application to this compound Potential Insight
Density Functional Theory (DFT)Calculation of transition state energies for ring-opening reactions.Prediction of reaction feasibility and stereochemical outcome. thieme-connect.com
Molecular Electron Density Theory (MEDT)Analysis of electron density changes during a potential cycloaddition reaction.Understanding the role of ring strain in reaction enthalpies and activation barriers. rsc.org
Ab initio calculationsOptimization of molecular geometry and calculation of bond lengths/angles.Quantifying the structural impact of the propyl and dichloro substituents on the cyclopropane ring. mdpi.com

Prospects for Novel Mechanistic Discoveries within Strained Ring Systems

The study of simple, yet functionalized, strained rings like this compound is crucial for uncovering fundamental mechanistic principles. The high ring strain of the cyclopropane core provides a powerful thermodynamic driving force for a variety of chemical transformations. rsc.org

Mechanistic investigations could focus on how the electronic properties of the gem-dichloro group and the steric bulk of the propyl group influence reaction pathways. For example, the mechanically induced ring-opening of gem-dichlorocyclopropanes has been shown to follow a symmetry-allowed disrotatory pathway, a finding supported by both experimental and computational evidence. thieme-connect.com Investigating whether this compound follows a similar mechanism could provide further validation and understanding of mechanochemical principles.

Moreover, the rise of photoredox catalysis opens new possibilities for activating strained rings through single-electron transfer events, leading to radical-mediated formal cycloadditions. researchgate.netnih.govnih.gov The application of these modern catalytic methods to this compound could unveil novel mechanistic pathways for C-C bond formation, generating structurally complex sp³-rich molecules that are highly sought after in medicinal chemistry. nih.gov

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